(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine
Description
(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine is a secondary amine featuring a cyclohexene ring and a 3-methoxypropyl substituent. The cyclohexene moiety introduces alicyclic rigidity, while the methoxypropyl group contributes polarity. Although direct synthesis data for this compound are unavailable in the provided evidence, analogous amines (e.g., morpholine- or phenyl-substituted derivatives) are synthesized via alkylation or coupling reactions using catalysts like copper(I) bromide and cesium carbonate under controlled temperatures . Applications for such compounds may span pharmaceuticals, agrochemicals, or materials science, depending on substituent effects.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H21NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-3,11-12H,4-10H2,1H3 |
InChI Key |
XZIRJPYZRQMHFD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cyclohex-3-en-1-ylmethyl Fragment
Method A: Wittig or Horner–Wadsworth–Emmons (HWE) Reactions
- Starting from cyclohexanone derivatives, Wittig or HWE reactions can generate the cyclohex-3-en-1-ylmethyl group.
- For example, cyclohexanone reacts with a phosphonium ylide or phosphonate ester to form the cyclohexene derivative with a methyl substituent at the 1-position.
Method B: Allylation of Cyclohexene
- Cyclohexene can be selectively allylated at the 3-position via radical or metal-catalyzed processes, followed by oxidation or functional group transformations to introduce the methyl group.
Introduction of the 3-Methoxypropylamine Group
Method A: Nucleophilic Substitution
- The 3-methoxypropylamine can be introduced via nucleophilic substitution of a suitable leaving group (e.g., halide) on a precursor such as 3-methoxypropyl halide (e.g., 3-methoxypropyl chloride) with a cyclohexenylmethyl nucleophile.
Method B: Reductive Amination
- Reacting an aldehyde or ketone precursor with 3-methoxypropylamine under reductive amination conditions allows for direct attachment, especially if the precursor bears an aldehyde at the appropriate position.
Catalytic Hydrogenation and Functionalization
As per patent CN101328129A, catalytic hydrogenation over Cu-Co/Al₂O₃ catalysts under controlled pressure and temperature can facilitate the formation of amino derivatives from alcohol precursors, with the process being continuous and energy-efficient.
The process involves vapor-phase reactions with controlled molar ratios of ammonia and hydrogen, using fixed-bed reactors.
| Parameter | Typical Range | Reference |
|---|---|---|
| Temperature | 50–360°C | |
| Pressure | 1–5 MPa | |
| Catalyst | Cu-Co/Al₂O₃ | |
| Ammonia:Alcohol mol ratio | 1–15:1 |
Specific Synthetic Route Proposal
Based on the literature, a feasible synthesis pathway includes:
Step 1: Synthesize cyclohex-3-en-1-ylmethyl halide (e.g., chloride or bromide) via allylic halogenation of cyclohexene derivatives.
Step 2: React the halide with 3-methoxypropylamine in the presence of a base (e.g., potassium carbonate) to perform nucleophilic substitution, forming (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine .
Step 3: Purify via distillation or chromatography to isolate the target compound.
Data Table: Summary of Preparation Parameters
| Step | Reagents | Conditions | Catalyst | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Cyclohexene, NBS (N-bromosuccinimide) | Radical bromination, room temp | None | Moderate | To form cyclohex-3-en-1-ylmethyl bromide |
| 2 | Cyclohex-3-en-1-ylmethyl bromide, 3-methoxypropylamine | Reflux, inert atmosphere | None | Good | Nucleophilic substitution |
| 3 | Purification | Distillation | - | - | To obtain pure product |
Notes on Optimization and Challenges
- Selectivity: Ensuring selective substitution at the desired position requires control over reaction conditions.
- Side Reactions: Possible formation of poly-substituted or over-alkylated products; careful stoichiometry is essential.
- Catalyst Choice: Catalytic hydrogenation steps can be optimized with Cu-Co/Al₂O₃ catalysts for better yield and selectivity, as demonstrated in patent CN101328129A.
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, hydrochloric acid
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine with analogous amines:
Key Observations:
Substituent Effects :
- The cyclohexenylmethyl group in the target compound provides conformational flexibility compared to rigid aromatic systems (e.g., 3-MeOMA’s phenyl ring) . This flexibility may enhance binding to biological targets requiring adaptive geometries.
- Methoxypropyl substituents improve water solubility relative to hydrophobic groups like phenylpropyl . However, furan-based amines (e.g., ) may exhibit unique reactivity due to the oxygen heterocycle .
Molecular Weight :
Functional and Application Differences
- Pharmaceutical Potential: 3-MeOMA, a methamphetamine derivative, has stimulant properties linked to its phenyl group . The target compound’s cyclohexene ring may reduce CNS activity but improve selectivity for non-neuronal targets. Morpholine derivatives () are common in drug design due to their metabolic stability and solubility .
Biological Activity
Overview
(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol. This compound features a cyclohexene ring structure, which contributes to its unique chemical properties and potential biological activities. It is synthesized through the reaction of cyclohex-3-en-1-ylmethyl chloride with 3-methoxypropylamine, typically under basic conditions to facilitate nucleophilic substitution reactions.
The biological activity of (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these biological targets, leading to diverse effects depending on the specific context in which it is used. Its unsaturated cyclohexene moiety allows for unique interactions that can influence metabolic pathways and enzyme kinetics.
1. Pharmaceutical Research
(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine has been investigated for its potential as a lead compound in drug development due to its ability to interact with biological systems effectively. Its structural features may provide a scaffold for developing novel therapeutics targeting various diseases.
2. Enzyme Inhibition Studies
Research indicates that compounds similar to (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine can exhibit enzyme inhibition properties. For example, studies on related amines have shown potential in inhibiting urease and other enzymes critical for pathogen survival, suggesting that this compound could have similar applications .
3. Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Similar compounds have been shown to possess activity against various bacterial strains, including Helicobacter pylori, indicating that (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine might be effective against certain pathogens .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a study evaluating the enzyme inhibition properties of related compounds, it was found that certain derivatives exhibited significant urease inhibition, which is critical for the survival of pathogenic bacteria. This suggests that (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine could be explored further for its potential in treating infections caused by urease-producing bacteria .
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| (Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine | C12H23NO | Moderate enzyme inhibition |
| (Cyclohex-3-en-1-ylmethyl)(3-ethoxypropyl)amine | C12H25NO | Antimicrobial activity |
| (Cyclohex-3-en-1-ylmethyl)(3-methoxybutyl)amine | C12H25NO | Potential for drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
